N-butyl-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
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Description
“N-butyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs due to its bioactivity . The compound also contains a methoxy group and an oxadiazole ring, which are often found in various bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups that could potentially interact with biological targets. The benzamide moiety, the oxadiazole ring, and the methoxy groups could all play roles in its bioactivity .Chemical Reactions Analysis
As an organic compound, “N-butyl-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide” could undergo various chemical reactions. The amide group could participate in hydrolysis or condensation reactions. The methoxy groups could be demethylated, and the oxadiazole ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area could all influence its properties .Future Directions
Properties
IUPAC Name |
N-butyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-22-21(25)17-7-5-6-8-18(17)27-14-19-23-20(24-28-19)15-9-11-16(26-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWAMWRIMLSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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